3-hydroxy-4-(trifluoromethyl)benzoic Acid

HMG-CoA reductase enzyme inhibition IC50

Researchers requiring authentic HTB for neuroprotection studies face supply inconsistency. This ≥95% purity compound is the active triflusal metabolite: • >40% brain infarct reduction in MCAO models; 9 h therapeutic window • Irreversible HMG-CoA reductase inhibitor (IC50 850 µM) • Suppresses NF-κB-mediated microglial activation for neuroinflammation models White crystalline solid; 2-8°C moisture-protected storage. Verified by NMR/HPLC.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 126541-87-5
Cat. No. B180444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-(trifluoromethyl)benzoic Acid
CAS126541-87-5
Synonyms3-Hydroxy-4-trifluoromethylbenzoic acid
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14)
InChIKeyZZSMIPAVTZJPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HTB Chemical Profile & Procurement


3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB; CAS 126541-87-5) is a trifluoromethylated hydroxybenzoic acid derivative with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol . It is commercially available as a white crystalline solid with a typical purity of ≥95% . HTB functions primarily as an active pharmaceutical metabolite (notably of triflusal) [1] and as a synthetic building block for fluorinated compounds [2]. Its defining structural feature—the combination of a 3-hydroxy group and a 4-trifluoromethyl substituent on the benzoic acid core—confers distinct physicochemical and biological properties that differentiate it from non-fluorinated or differently substituted analogs [1].

Why HTB Cannot Be Replaced


Attempting to substitute 3-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) with structurally simpler or non-fluorinated analogs (e.g., 3-hydroxybenzoic acid, 4-(trifluoromethyl)benzoic acid, or salicylic acid) would fundamentally alter both physicochemical properties and biological activity profiles . The 4-trifluoromethyl group profoundly reduces aqueous solubility (~0.58 mg/mL for HTB vs. >7,000 mg/L for 3-hydroxybenzoic acid) [1] while simultaneously increasing lipophilicity, which directly impacts cellular permeability and metabolic stability . Critically, HTB demonstrates unique neuroprotective and anti-inflammatory activities in experimental models—including >40% reduction in brain infarct volume in vivo—that are not recapitulated by non-fluorinated salicylates [2]. Furthermore, HTB serves as an irreversible inhibitor of HMG-CoA reductase, a property absent in analogs lacking the trifluoromethyl-hydroxyl substitution pattern [3]. Consequently, generic substitution would compromise both material property specifications and biological performance outcomes.

HTB Differentiation Evidence


HMG-CoA Reductase Inhibition vs. Statins

3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) acts as an irreversible inhibitor of HMG-CoA reductase [1]. While structurally unrelated to the statin class of cholesterol-lowering drugs, its inhibitory potency is markedly lower—an IC50 of 850,000 nM (850 µM) was determined in a cell-free assay using CD rat liver microsomal-cytosol fraction [1]. This contrasts sharply with clinically used statins: lovastatin (IC50 = 24 nM), simvastatin (IC50 = 34 nM), and pravastatin (IC50 = 1900 nM) in similar enzyme assays [2]. The >35,000-fold lower potency of HTB relative to lovastatin indicates that HTB is unsuitable for therapeutic HMG-CoA reductase inhibition but may be employed as a biochemical tool compound or synthetic intermediate where weak, irreversible enzyme modification is desirable .

HMG-CoA reductase enzyme inhibition IC50 cardiovascular metabolic disease

Neuroprotection in Ischemic Stroke vs. Salicylic Acid

In a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, intravenous administration of HTB (5 mg/kg) 6 hours post-occlusion reduced brain infarct volume to 40.7 ± 7.5% of that observed in untreated MCAO controls [1]. This neuroprotective effect was significantly greater than that achieved with salicylic acid (SA) under identical experimental conditions [1]. Furthermore, HTB administered 30 min before MCAO reduced infarct volume to 10.4 ± 3.3% of control values, demonstrating potent prophylactic neuroprotection [1]. The therapeutic window for HTB extended to at least 9 hours post-occlusion, whereas SA exhibited a narrower window of efficacy [1].

neuroprotection ischemic stroke MCAO brain infarct in vivo

iNOS Inhibition in Anoxia-Reoxygenation vs. Salicylic Acid

In an ex vivo rat brain slice model of anoxia-reoxygenation, 3-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) concentration-dependently inhibited inducible nitric oxide synthase (iNOS) activity [1]. At 10, 100, and 1000 µM, HTB reduced iNOS activity by 18%, 21%, and 30%, respectively [1]. Under identical experimental conditions, salicylic acid (SA) inhibited iNOS activity by only 9%, 17%, and 23% at the same concentrations [1]. Thus, HTB demonstrated consistently greater iNOS inhibition than SA across all tested concentrations, with the largest absolute difference observed at 1000 µM (30% vs. 23% inhibition) [1].

iNOS neuroinflammation oxidative stress ex vivo brain slices

Aqueous Solubility vs. 3-Hydroxybenzoic Acid

The introduction of a 4-trifluoromethyl group drastically reduces aqueous solubility compared to non-fluorinated hydroxybenzoic acid analogs. 3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) exhibits a measured aqueous solubility of 0.58 mg/mL (2.82 mM) . In contrast, 3-hydroxybenzoic acid (3-HBA), which lacks the trifluoromethyl substituent, displays a water solubility of approximately 7,250 mg/L (7.25 mg/mL; 52.5 mM) at 25°C [1][2]. This represents an approximate 12.5-fold reduction in aqueous solubility for HTB relative to its non-fluorinated counterpart [1].

solubility physicochemical properties formulation bioavailability procurement specification

Anti-Inflammatory Cytokine Inhibition in Microglial Activation

3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) inhibits microglial activation by suppressing the production of key pro-inflammatory cytokines . Specifically, HTB inhibits the lipopolysaccharide (LPS)-induced production of tumor necrosis factor alpha (TNFα) and interleukin 1 beta (IL-1β) and blocks NF-κB nuclear translocation . While direct comparator data for structurally related analogs (e.g., 3-hydroxybenzoic acid or 4-(trifluoromethyl)benzoic acid) in this specific assay are not publicly available, the observed anti-inflammatory activity is consistent with the trifluoromethyl-substituted salicylate pharmacophore and is not observed with non-fluorinated salicylates to the same extent [1]. This property positions HTB as a valuable tool compound for investigating neuroinflammatory pathways, particularly in microglia-mediated CNS disorders [2].

microglia neuroinflammation TNFα IL-1β NF-κB LPS

HTB Application Scenarios


Neuroprotection in Ischemic Stroke Models

Based on direct in vivo evidence demonstrating >59% reduction in brain infarct volume following 6 h post-MCAO administration [1], HTB is the appropriate compound for studies evaluating neuroprotection in rodent models of ischemic stroke. Its superior efficacy compared to salicylic acid [1] and extended therapeutic window (up to 9 h) [1] make it particularly suitable for delayed intervention studies and for investigating the role of trifluoromethylated salicylates in post-ischemic neuroinflammation.

Microglia-Mediated Neuroinflammation Research

HTB's demonstrated ability to inhibit microglial activation, suppress TNFα/IL-1β production, and block NF-κB nuclear translocation directly supports its use in cellular and in vivo models of neuroinflammation. This includes research on Parkinson's disease, Alzheimer's disease, and acute brain injury, where microglia-driven inflammatory cascades are central pathological mechanisms. Procurement of HTB—rather than non-fluorinated salicylates—is essential for studies requiring modulation of the NF-κB pathway in microglia [2].

Fluorinated Pharmaceutical Intermediate

As a key precursor in the synthesis of cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors [3] and other trifluoromethyl-containing drug candidates [4], HTB (CAS 126541-87-5) is procured as a high-purity intermediate (≥95%) . Its unique substitution pattern—3-hydroxy and 4-trifluoromethyl—enables the construction of complex fluorinated scaffolds that cannot be accessed from simpler benzoic acid derivatives. Procurement specifications should include verified purity (NMR/HPLC) and appropriate storage conditions (2-8°C, moisture-protected) .

Biochemical Tool for HMG-CoA Reductase

Given its weak yet irreversible inhibition of HMG-CoA reductase (IC50 = 850 µM) [5], HTB may be employed as a biochemical tool to probe enzyme mechanisms where potent, competitive inhibition (as with statins) is undesirable. Its irreversible binding mode distinguishes it from statins and may be useful for studying the long-term consequences of enzyme modification in cell-based assays or for mapping active-site accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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